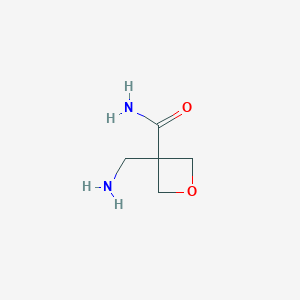
endo-BCN-Carbamido-Pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-BCN-Carbamido-Pentylamine is a chemical compound with the molecular formula C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol . It is primarily used in bioconjugation reactions and organic synthesis due to its unique chemical properties . The compound contains a BCN (bicyclo[6.1.0]nonyne) group, which is a cyclooctyne-based moiety that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules . This enables site-specific conjugation with high efficiency and biocompatibility .
Preparation Methods
The synthesis of endo-BCN-Carbamido-Pentylamine involves several steps. The BCN group is typically synthesized through a series of reactions that include the formation of bicyclo[6.1.0]nonyne . The compound is then functionalized with a carbamido group and a pentylamine chain . The specific reaction conditions and reagents used in these steps can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Endo-BCN-Carbamido-Pentylamine undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cyclooctyne-based BCN group reacting with azide-modified biomolecules.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This bioorthogonal reaction is characterized by its fast kinetics and excellent orthogonality.
Scientific Research Applications
Endo-BCN-Carbamido-Pentylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of endo-BCN-Carbamido-Pentylamine involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The BCN group in the compound reacts with azide-modified biomolecules, forming stable covalent bonds . This reaction is highly efficient and biocompatible, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Endo-BCN-Carbamido-Pentylamine can be compared with other similar compounds, such as exo-BCN and general BCN compounds . While exo-BCN compounds have external B, C, and N atoms that offer modifiable surface properties, endo-BCN compounds have internal B, C, and N atoms that impart unique electronic and chemical properties . These differences influence their applications in drug design, drug delivery, and diagnostics .
Similar Compounds
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(5-aminopentyl)carbamate |
InChI |
InChI=1S/C16H26N2O2/c17-10-6-3-7-11-18-16(19)20-12-15-13-8-4-1-2-5-9-14(13)15/h13-15H,3-12,17H2,(H,18,19)/t13-,14+,15? |
InChI Key |
BZKYBCIRDWPDEE-YIONKMFJSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCCN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)











